Cas no 2679808-36-5 ((3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid)

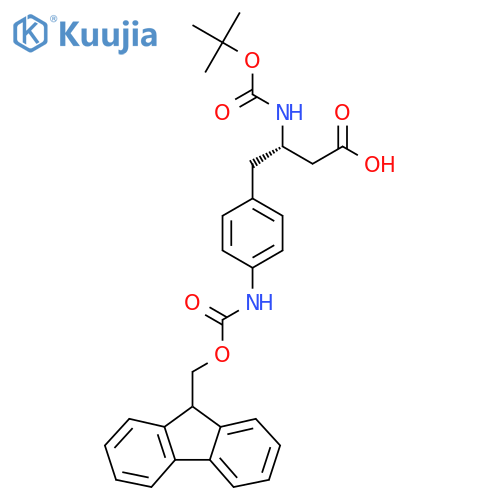

2679808-36-5 structure

商品名:(3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid

(3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 2679808-36-5

- EN300-28331998

- (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid

- (3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid

-

- インチ: 1S/C30H32N2O6/c1-30(2,3)38-29(36)32-21(17-27(33)34)16-19-12-14-20(15-13-19)31-28(35)37-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,21,26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t21-/m0/s1

- InChIKey: XIHFGYPTRJNDFN-NRFANRHFSA-N

- ほほえんだ: O(C(NC1C=CC(=CC=1)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 516.22603674g/mol

- どういたいしつりょう: 516.22603674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 38

- 回転可能化学結合数: 11

- 複雑さ: 796

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 5.1

(3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28331998-2.5g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid |

2679808-36-5 | 95.0% | 2.5g |

$3641.0 | 2025-03-19 | |

| Enamine | EN300-28331998-1g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid |

2679808-36-5 | 1g |

$1857.0 | 2023-09-07 | ||

| Enamine | EN300-28331998-10g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid |

2679808-36-5 | 10g |

$7988.0 | 2023-09-07 | ||

| Enamine | EN300-28331998-0.05g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid |

2679808-36-5 | 95.0% | 0.05g |

$1560.0 | 2025-03-19 | |

| Enamine | EN300-28331998-1.0g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid |

2679808-36-5 | 95.0% | 1.0g |

$1857.0 | 2025-03-19 | |

| Enamine | EN300-28331998-0.1g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid |

2679808-36-5 | 95.0% | 0.1g |

$1635.0 | 2025-03-19 | |

| Enamine | EN300-28331998-5g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid |

2679808-36-5 | 5g |

$5387.0 | 2023-09-07 | ||

| Enamine | EN300-28331998-0.25g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid |

2679808-36-5 | 95.0% | 0.25g |

$1708.0 | 2025-03-19 | |

| Enamine | EN300-28331998-5.0g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid |

2679808-36-5 | 95.0% | 5.0g |

$5387.0 | 2025-03-19 | |

| Enamine | EN300-28331998-0.5g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]butanoic acid |

2679808-36-5 | 95.0% | 0.5g |

$1783.0 | 2025-03-19 |

(3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

2679808-36-5 ((3S)-3-{(tert-butoxy)carbonylamino}-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylbutanoic acid) 関連製品

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量